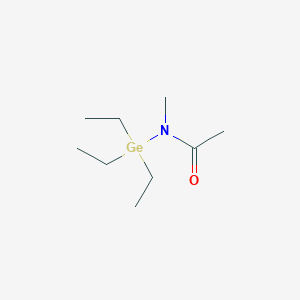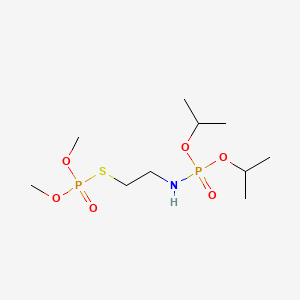
Hydrazine;pyrazine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine;pyrazine-2,3-dicarboxylic acid is an organic compound that features a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its strong acidic properties and is often used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline with potassium permanganate. The reaction is typically carried out in an aqueous solution at elevated temperatures, followed by acidification to precipitate the product . Another method involves the reaction of benzopyrazine with potassium permanganate, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of pyrazine-2,3-dicarboxylic acid often involves large-scale oxidation reactions using potassium permanganate as the oxidizing agent. The process includes steps such as heating, filtration, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydriodic acid for reduction, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
Pyrazine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential antimicrobial properties.
Industry: Pyrazine-2,3-dicarboxylic acid is used in the production of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes . The compound’s acidic nature also allows it to participate in proton transfer reactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Structurally similar but with a nitrogen atom in the aromatic ring replaced by a carbon atom.
Pyridine-2,6-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
2-Pyrazinecarboxylic acid: A simpler derivative with only one carboxylic acid group.
Uniqueness
Pyrazine-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form coordination polymers and its role as an intermediate in the synthesis of various pharmaceuticals highlight its importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
27145-46-6 |
|---|---|
Molekularformel |
C6H8N4O4 |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
hydrazine;pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4.H4N2/c9-5(10)3-4(6(11)12)8-2-1-7-3;1-2/h1-2H,(H,9,10)(H,11,12);1-2H2 |
InChI-Schlüssel |
YMGHWJHNGSHXMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)O.NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)



![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)









